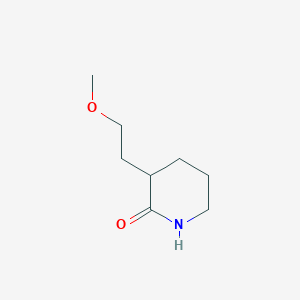

3-(2-Methoxyethyl)piperidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-6-4-7-3-2-5-9-8(7)10/h7H,2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGAXPHCGDRIRRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methoxyethyl Piperidin 2 One and Analogues

Retrosynthetic Strategies and Key Bond Disconnections in Piperidinone Synthesis

Retrosynthetic analysis of 3-(2-methoxyethyl)piperidin-2-one reveals several key bond disconnections that form the basis for various synthetic approaches. The most common strategies involve disconnections of the amide bond or carbon-carbon bonds within the piperidine (B6355638) ring or the substituent.

A primary retrosynthetic disconnection is the amide bond (C-N bond), leading to a δ-amino acid precursor, specifically 5-amino-3-(2-methoxyethyl)pentanoic acid or its derivatives. Subsequent intramolecular cyclization, or lactamization, of this linear precursor would then form the target piperidin-2-one ring.

Another key strategy involves disconnection at the C2-C3 or C3-C4 bonds. This approach suggests a convergent synthesis where a pre-functionalized fragment is joined to a partially formed piperidine ring or a linear precursor. For instance, disconnecting the C2-C3 bond could lead to a Michael addition-type reaction where a nucleophile adds to an α,β-unsaturated δ-lactam.

Finally, disconnection of the C3-substituent bond points towards the functionalization of a pre-formed piperidin-2-one ring. This is a widely used and versatile approach where the piperidin-2-one core is first synthesized and then the 2-methoxyethyl group is introduced at the C3 position, typically via enolate alkylation.

Direct Cyclization Approaches to the Piperidin-2-one Core

The direct formation of the six-membered piperidin-2-one ring is a fundamental aspect of the synthesis of this compound. Several cyclization strategies are employed to construct this core structure.

Intramolecular Lactamization Reactions for Six-Membered Rings

Intramolecular lactamization is a classic and reliable method for the synthesis of piperidin-2-ones. This approach involves the cyclization of a linear precursor containing a terminal amino group and a carboxylic acid derivative (such as an ester or acyl chloride) at the δ-position. For the synthesis of this compound, this would entail the cyclization of a suitably substituted 5-aminopentanoic acid derivative.

The efficiency of the lactamization can be influenced by the nature of the activating group on the carboxylic acid and the reaction conditions. High-dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization. Various reagents can be used to promote the amide bond formation, including carbodiimides, and methods involving the activation of the carboxylic acid as an acyl halide or mixed anhydride. The synthesis of γ-lactam derivatives from meso-glutaric anhydrides has been reported, which could be a potential route to the precursor of the target molecule. researchgate.netnih.gov

Metal-Catalyzed and Organocatalytic Cycloaddition Pathways

Modern synthetic methods offer powerful alternatives to traditional cyclization techniques. Metal-catalyzed and organocatalytic cycloaddition reactions have emerged as efficient ways to construct the piperidin-2-one ring with high levels of stereocontrol.

For instance, [4+2] cycloaddition reactions, or Diels-Alder reactions, can be employed where a diene and a dienophile react to form a six-membered ring. In the context of piperidin-2-one synthesis, this could involve an aza-diene reacting with an appropriate dienophile. Transition metal catalysis, for example with rhodium, has been utilized in the asymmetric synthesis of 3-substituted piperidines from pyridine (B92270) precursors, which could be adapted for piperidin-2-one synthesis. snnu.edu.cnnih.govacs.orgorganic-chemistry.org

Organocatalysis also provides a powerful tool for the enantioselective synthesis of substituted piperidines, which can be precursors to piperidin-2-ones. nih.gov Domino reactions, such as Michael addition followed by cyclization, can be catalyzed by chiral organic molecules to afford highly functionalized piperidine rings in a single step.

Introduction of the 2-Methoxyethyl Substituent

The introduction of the 2-methoxyethyl group at the C3 position of the piperidin-2-one ring is a critical step in the synthesis of the target molecule. This can be achieved either by functionalizing a pre-existing piperidin-2-one scaffold or by incorporating the substituent into one of the starting materials prior to cyclization.

Alkylation and Functionalization of Precursor Scaffolds

One of the most common and versatile methods for introducing a substituent at the 3-position of a piperidin-2-one is through the alkylation of its enolate. The piperidin-2-one is first deprotonated at the α-carbon (C3) using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate is then reacted with an electrophile, in this case, a 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) or a 2-methoxyethyl tosylate, to form the C-C bond and introduce the desired substituent.

The stereochemical outcome of the alkylation can be controlled by using a chiral auxiliary on the nitrogen atom of the piperidin-2-one. This auxiliary directs the approach of the electrophile to one face of the enolate, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound. An asymmetric synthesis of N-protected 3-methylpiperidin-2-one (B1294715) has been reported with high diastereomeric excess, demonstrating the feasibility of this approach. researchgate.net

| Precursor | Base | Electrophile | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| N-protected piperidin-2-one | s-BuLi | Methyl Iodide | N-protected 3-methylpiperidin-2-one | >99% | researchgate.net |

| 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one | s-BuLi (2.5 eq) | Methyl Iodide | (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one | Single isomer detected | researchgate.net |

Stereoselective Michael Additions and Conjugate Processes

Another powerful strategy for introducing the 3-substituent is through a Michael addition or conjugate addition reaction. This approach typically involves the addition of a nucleophile to an α,β-unsaturated piperidin-2-one (a δ-valerolactam with a double bond between C3 and C4).

For the synthesis of this compound, a cuprate (B13416276) reagent derived from a 2-methoxyethyl source, such as (CH₃OCH₂CH₂)₂CuLi, could be used as the nucleophile. The conjugate addition of this cuprate to the α,β-unsaturated lactam would introduce the 2-methoxyethyl group at the C3 position. The stereoselectivity of the addition can often be controlled by the reaction conditions and the presence of chiral ligands. Tandem Michael addition-cyclization reactions have also been developed for the synthesis of complex heterocyclic systems. rsc.org

| Substrate | Nucleophile | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| α,β-unsaturated ester | Grignard Reagent | Copper-Josiphos complex | β-substituted ester | High enantioselectivity | N/A |

| Cyclic enone | Dialkylzinc | Copper-phosphoramidite | 3-alkyl-cycloalkanone | High enantioselectivity | N/A |

Enantioselective Synthesis of Chiral this compound

The creation of a single enantiomer of a chiral compound like this compound requires sophisticated synthetic strategies that can control the three-dimensional arrangement of atoms. Enantioselective synthesis is crucial as different enantiomers of a molecule can have vastly different biological activities.

Chiral auxiliary-based methods are a robust and frequently employed strategy for asymmetric synthesis. williams.edu This approach involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.org The auxiliary then directs a subsequent chemical transformation, such as alkylation, to occur on one face of the molecule, leading to the formation of one diastereomer in excess. williams.eduwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A prominent example is the use of oxazolidinone auxiliaries, popularized by Evans. In a typical sequence applicable to 3-substituted piperidin-2-ones, an N-acyl oxazolidinone derived from a piperidinone precursor is deprotonated to form a rigid, chelated enolate. The bulky substituent on the auxiliary effectively blocks one face of the enolate, forcing an incoming electrophile (e.g., a 2-methoxyethyl halide) to attack from the less sterically hindered side. This process leads to the formation of the C3-substituted product with a high degree of diastereoselectivity. williams.edu

Another effective class of auxiliaries is derived from readily available amino alcohols like pseudoephedrine. rsc.org When pseudoephedrine is used to form an amide with a carboxylic acid precursor, subsequent deprotonation and alkylation steps proceed with high stereocontrol, directed by the chiral scaffold of the auxiliary. wikipedia.orgrsc.org

| Chiral Auxiliary | Substrate Type | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | N-Acyl Piperidinone | Asymmetric Alkylation | Typically >98:2 | williams.edu |

| Pseudoephedrine | Carboxylic Acid Amide | Asymmetric Alkylation | High d.r. reported | wikipedia.orgrsc.org |

This table summarizes common chiral auxiliaries and their typical performance in reactions analogous to the synthesis of this compound.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a substoichiometric amount of a chiral catalyst to generate large quantities of a chiral product. jhu.edu For the synthesis of 3-substituted piperidin-2-ones, transition-metal catalysis has proven particularly effective.

One notable method is the nickel-catalyzed asymmetric reductive coupling of 3-chloro-δ-lactams with Csp²-hybridized organohalides (e.g., aryl or vinyl halides). nih.gov This reaction creates the C3-substituent bond with high enantioselectivity, providing access to a wide range of chiral 3-substituted δ-lactams. nih.gov While this specific example focuses on aryl/vinyl groups, modifications of such cross-coupling methodologies could potentially be adapted for alkyl substituents.

Rhodium-catalyzed asymmetric hydrogenation is another powerful tool. For instance, the hydrogenation of unsaturated piperidinone precursors using a chiral rhodium(I) complex with a P-chiral bisphosphorus ligand can establish the stereocenter at the C3 position with high enantioselectivity. mdpi.com Furthermore, catalytic asymmetric [2+2+2] cycloadditions have been developed to construct the piperidine ring itself, creating multiple stereocenters with high control. researchgate.net

| Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| Nickel / Chiral Ligand | Reductive Coupling | 3-Chloro-δ-lactam | High ee reported | nih.gov |

| Rhodium / Chiral Phosphine | Asymmetric Hydrogenation | Unsaturated Piperidinone | High ee reported | mdpi.com |

| Iridium / P,N-Ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium (B92312) Salts | Up to 99% ee | mdpi.com |

This table presents examples of asymmetric catalytic systems applicable to the synthesis of chiral piperidinones and their precursors.

Biocatalysis leverages the high selectivity of enzymes to perform stereospecific transformations, often under mild, environmentally friendly conditions. nih.gov For producing chiral this compound, two main biocatalytic strategies are relevant: enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic Kinetic Resolution (EKR): This technique is used to separate a racemic mixture of a chiral compound. In a typical EKR, an enzyme, such as a lipase, selectively catalyzes a reaction on one of the two enantiomers at a much faster rate than the other. For instance, a racemic mixture of a 3-substituted piperidin-2-one precursor, like 2-piperidineethanol, can be resolved through selective acylation. researchgate.net Lipases can acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The acylated and unreacted enantiomers can then be separated, providing access to both enantiopure forms. nih.govresearchgate.net

Asymmetric Synthesis: Enzymes can also be used to create a chiral center from an achiral starting material. For example, ω-transaminases are capable of converting a ketone into a chiral amine with very high enantioselectivity. elsevierpure.com An appropriately designed diketoester precursor could be selectively transaminated to yield a chiral enamine or imine intermediate, which then cyclizes to form the desired trisubstituted piperidine with excellent stereocontrol. elsevierpure.com Another innovative approach involves engineered myoglobin (B1173299) variants that can catalyze intramolecular C-H amidation, forming δ-lactam rings with exceptional yields and enantioselectivity (up to 99% ee). nih.govresearchgate.net

| Enzyme Class | Method | Substrate Example | Key Outcome | Reference |

| Lipase | Kinetic Resolution | Racemic 2-piperidineethanol | Separation of enantiomers | researchgate.net |

| ω-Transaminase | Asymmetric Synthesis | Diketoester | Enantiopure enamine/imine (>99% ee) | elsevierpure.com |

| Engineered Myoglobin | Asymmetric C-H Amidation | Dioxazolone | Enantiopure δ-lactam (up to 99% ee) | nih.govresearchgate.net |

This table highlights key biocatalytic methods for obtaining enantiopure piperidinone intermediates.

Evaluation of Synthetic Yields, Purity, and Scalability

The practical utility of a synthetic method is determined by its yield, the purity of the product, and its scalability for larger-scale production. nih.gov

Yields: Modern asymmetric synthetic methods often achieve good to excellent chemical yields. For example, myoglobin-catalyzed C-H amidation for δ-lactam synthesis reports yields ranging from 45% to 93%. nih.gov Multi-enzymatic syntheses of trisubstituted piperidines have been reported with isolated yields of up to 73%. elsevierpure.com

Purity: The primary goal of these methods is high stereochemical purity. It is common for these syntheses to report diastereomeric ratios (d.r.) greater than 98:2 or enantiomeric excesses (ee) of over 99%. rsc.orgelsevierpure.comnih.gov Such high levels of purity are critical for pharmaceutical applications and often obviate the need for difficult purification steps to remove unwanted stereoisomers.

Scalability: The transition from a laboratory-scale reaction to industrial production presents significant challenges. Biocatalytic processes are often considered highly scalable. For instance, lipase-catalyzed resolutions have been implemented at the 200 kg scale for pharmaceutical intermediates. nih.gov Similarly, synthetic routes employing readily available and recoverable chiral auxiliaries, like those based on pseudoephedrine, are designed with scalability in mind. rsc.org Photochemical methods, such as the [2+2] intramolecular cycloaddition to form bicyclic piperidinones, have also demonstrated scalability and utility in synthesizing analogues of pharmaceutical agents. mdpi.com

Emerging Methodological Advancements and Future Synthetic Directions

The field of asymmetric synthesis is continually evolving, with a focus on improving efficiency, sustainability, and access to novel chemical structures.

One major advancement is the development of organocatalytic cascade reactions . These reactions use small, metal-free organic molecules to catalyze a series of bond-forming events in a single pot, providing rapid access to highly functionalized chiral piperidines and piperidinones with excellent stereoselectivity (up to >99% ee). researchgate.net

Chemo-enzymatic methods , which combine the best features of chemical and biological catalysis, are also gaining prominence. A reported synthesis of trisubstituted piperidines uses a highly enantioselective biocatalytic transamination followed by a diastereoselective chemical reduction of the resulting enamine or imine. elsevierpure.com This synergy allows for the construction of complex molecules in just two steps from simple achiral precursors. elsevierpure.com

Direct C-H functionalization represents a paradigm shift in synthesis. nih.gov Instead of pre-functionalizing a molecule, these methods directly convert a C-H bond into a new bond (like C-N or C-C). The development of enzyme-catalyzed intramolecular C-H amidation to form lactam rings is a prime example of this powerful strategy, offering a more direct and atom-economical route to compounds like this compound. researchgate.net

Future efforts will likely focus on expanding the scope of these emerging methods, developing new catalytic systems with even greater efficiency and selectivity, and applying these strategies to the synthesis of an increasingly diverse array of complex pharmaceutical targets.

Chemical Reactivity and Transformations of 3 2 Methoxyethyl Piperidin 2 One

Reactivity at the Lactam Carbonyl Center

The carbonyl group within the lactam ring is a key site for chemical reactions, primarily undergoing nucleophilic acyl substitution and reduction.

The lactam functionality in 3-(2-Methoxyethyl)piperidin-2-one is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is characteristic of amides and esters. The general mechanism for nucleophilic acyl substitution proceeds through a two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org In the initial step, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, expelling the leaving group and reforming the carbonyl double bond. masterorganicchemistry.comlibretexts.org

Hydrolysis , a common example of nucleophilic acyl substitution, involves the cleavage of the lactam ring by water. This reaction can be catalyzed by either acid or base.

Under acidic conditions , the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and activates it towards nucleophilic attack by a weak nucleophile like water. youtube.com The subsequent steps involve proton transfer and elimination of the amino group to yield the corresponding amino acid, 5-amino-3-(2-methoxyethyl)hexanoic acid.

Under basic conditions , a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. The resulting tetrahedral intermediate is then protonated, typically by a water molecule, leading to the ring-opened carboxylate salt. Subsequent acidification is necessary to obtain the free amino acid.

The general mechanisms for acid- and base-catalyzed hydrolysis are depicted below:

Acid-Catalyzed Hydrolysis Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of the amine.

Deprotonation to form the carboxylic acid.

Base-Catalyzed Hydrolysis Mechanism:

Nucleophilic attack by hydroxide ion.

Protonation of the tetrahedral intermediate by water.

Ring opening to the carboxylate.

The amide group of the lactam can be selectively reduced to the corresponding amine, yielding 3-(2-methoxyethyl)piperidine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of lactams to cyclic amines is a well-established synthetic methodology. nih.gov

The reaction proceeds via the formation of a complex between the carbonyl oxygen and the aluminum hydride, which increases the electrophilicity of the carbonyl carbon. Subsequent delivery of hydride ions leads to the cleavage of the carbon-oxygen double bond and the formation of the amine.

| Reagent | Product | Typical Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | 3-(2-Methoxyethyl)piperidine | Anhydrous THF or Et₂O, reflux | nih.gov |

| Borane (BH₃) | 3-(2-Methoxyethyl)piperidine | THF, room temperature to reflux | organic-chemistry.org |

It is important to note that the conditions for these reductions are generally harsh and may affect other functional groups if present. However, for this compound, the ether linkage in the side chain is typically stable to these reagents. The chemoselective reduction of the lactam carbonyl in the presence of other reducible functional groups can be challenging and may require careful selection of reagents and reaction conditions. beilstein-journals.org

Transformations Involving the Piperidine (B6355638) Nitrogen Atom

The secondary amine within the piperidine ring, once formed from the reduction of the lactam, or if the starting material is the corresponding piperidine, is a nucleophilic center and can participate in a variety of chemical transformations. However, in the context of the lactam this compound, the nitrogen atom is part of an amide and is significantly less nucleophilic. N-functionalization reactions typically require prior modification of the lactam or are performed on the corresponding piperidine. For the purpose of this article, we will discuss the reactivity of the piperidine nitrogen that would be present in the reduced form of the title compound or in related piperidine structures.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through nucleophilic substitution reactions with alkyl halides or by reductive amination. nih.gov The N-alkylation of piperidine derivatives is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. nih.gov

N-Acylation is the process of adding an acyl group to the nitrogen atom, forming an amide. This is typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. nih.gov

| Reaction | Reagent | Product Class | Typical Conditions | Reference |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl piperidine | Base (e.g., K₂CO₃), solvent (e.g., CH₃CN) | nih.gov |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl piperidine | Base (e.g., Et₃N), solvent (e.g., CH₂Cl₂) | nih.gov |

Lactams can undergo ring-opening polymerization (ROP) to form polyamides. The polymerizability of a lactam is dependent on its ring size and the associated ring strain. While smaller lactams like β-lactams (4-membered rings) and larger lactams like caprolactam (7-membered ring) readily polymerize, the polymerization of δ-lactams (6-membered rings) such as piperidin-2-ones is less common due to their lower ring strain.

The polymerization of 6-membered lactams is thermodynamically less favorable, and often requires specific catalysts and conditions to proceed. Anionic ROP, initiated by strong bases, is a potential method for the polymerization of such monomers. However, the equilibrium often lies towards the monomer, resulting in low polymer yields. While there is no specific literature on the ring-opening polymerization of this compound, the general principles suggest it would be a challenging monomer to polymerize via ROP. scispace.comnih.gov

Chemical Modifications of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl side chain offers another site for chemical modification, primarily at the ether linkage. Cleavage of the ether bond can be achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This would yield the corresponding 3-(2-hydroxyethyl)piperidin-2-one (B2578868).

| Reagent | Product | Typical Conditions |

| Hydrobromic Acid (HBr) | 3-(2-Hydroxyethyl)piperidin-2-one | Aqueous HBr, reflux |

| Boron Tribromide (BBr₃) | 3-(2-Hydroxyethyl)piperidin-2-one | Anhydrous CH₂Cl₂, low temperature |

Ether Cleavage and Derivatization Reactions

The ether group within the 2-methoxyethyl side chain is a key site for chemical modification. Ethers are generally stable but can be cleaved under specific, often harsh, conditions. wikipedia.org This cleavage provides a route to new derivatives by exposing a reactive hydroxyl group.

Ether cleavage is typically an acid-catalyzed nucleophilic substitution reaction. wikipedia.org Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used. libretexts.org The reaction begins with the protonation of the ether oxygen, converting it into a better leaving group (an oxonium ion). wikipedia.orgmasterorganicchemistry.com Following this activation, a nucleophile (e.g., I⁻ or Br⁻) attacks one of the adjacent carbon atoms. masterorganicchemistry.com

For this compound, the cleavage can proceed via an SN2 mechanism. The halide nucleophile would attack the less sterically hindered methyl group, resulting in the formation of 3-(2-hydroxyethyl)piperidin-2-one and a methyl halide. masterorganicchemistry.com

| Reagent | Conditions | Products | Mechanism |

| HBr / HI | Strong Acid, Heat | 3-(2-Hydroxyethyl)piperidin-2-one + Methyl Halide | SN2 |

| BBr₃ | Aprotic Solvent | 3-(2-Hydroxyethyl)piperidin-2-one + Methyl Bromide | Lewis Acid-Catalyzed Cleavage |

In addition to chemical methods, enzymatic pathways can achieve ether cleavage. For instance, heme-thiolate peroxygenases secreted by certain fungi can catalyze the H₂O₂-dependent cleavage of ethers. nih.gov This process is thought to proceed via a hydrogen abstraction and oxygen rebound mechanism, oxidizing the ether to a hemiacetal which then hydrolyzes. nih.gov

Derivatization Reactions

Derivatization is the transformation of a compound into a related, but structurally different, molecule, known as a derivative. jfda-online.comgreyhoundchrom.com The initial product of ether cleavage, 3-(2-hydroxyethyl)piperidin-2-one, is a valuable intermediate for further derivatization. The newly formed hydroxyl group can undergo a wide range of reactions typical of alcohols, such as:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.

Etherification: Reaction with alkyl halides under basic conditions to form new ethers.

Oxidation: Conversion to an aldehyde or carboxylic acid.

Halogenation: Replacement of the hydroxyl group with a halogen.

Furthermore, the lactam portion of the molecule, with its N-H group, provides another site for derivatization. This can include alkylation, acylation, or reaction with isocyanates to form ureas. Such modifications can significantly alter the molecule's properties.

Selective Oxidation and Reduction Pathways of the Alkyl Chain

The alkyl chain and the lactam ring in this compound offer sites for selective oxidation and reduction, enabling access to a different set of derivatives.

Selective Oxidation

The selective oxidation of the alkyl side chain is challenging due to the general stability of C-H bonds. However, specific reagents can target certain positions. For instance, photocatalytic systems have been developed for the selective side-chain oxidation of alkyl-substituted aromatics, which could conceptually be adapted for other types of molecules. rsc.org Phenyliodine(III)diacetate (PIDA) has been used for site-selective transformations, often involving radical pathways that can functionalize alkyl groups. mdpi.com

A more accessible oxidation pathway involves the lactam ring. While the alkyl chain itself is unreactive, the carbon atom alpha to the carbonyl group can potentially be oxidized under specific conditions. More commonly, the entire lactam ring or other functional groups introduced via derivatization are targeted for oxidation. For example, related piperidine derivatives containing hydroxyl groups can be oxidized to the corresponding ketones. smolecule.com

Selective Reduction

Reduction reactions primarily target the carbonyl group of the piperidinone lactam. Lactams can be reduced to the corresponding cyclic amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. harvard.edu This reaction converts the this compound into 3-(2-methoxyethyl)piperidine.

The choice of reducing agent is crucial for selectivity. sigmaaldrich.com Milder reagents like sodium borohydride (B1222165) are generally not capable of reducing amides or lactams, allowing for the selective reduction of other functional groups if present in a more complex derivative. harvard.edu

| Reaction Type | Reagent | Functional Group Targeted | Product |

| Oxidation | PIDA, Photocatalyst + O₂ | Alkyl C-H | Hydroxylated or Carbonyl Derivatives (Hypothetical) |

| Reduction | LiAlH₄ | Lactam Carbonyl | 3-(2-Methoxyethyl)piperidine |

Electrophilic and Nucleophilic Substitution Reactions on the Piperidinone Ring

The piperidinone ring contains an amide functional group, which influences its reactivity in substitution reactions. The nitrogen atom's lone pair is partially delocalized into the carbonyl group, making it less basic and nucleophilic than a simple amine. However, it can still participate in various reactions.

Nucleophilic Substitution

The piperidinone can act as a nucleophile in several ways:

N-Alkylation/N-Acylation: The nitrogen atom, after deprotonation with a strong base, can act as a nucleophile, attacking electrophiles like alkyl halides or acyl chlorides.

α-Substitution: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated by a strong base (like lithium diisopropylamide, LDA) to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, aldehydes) to form C-C bonds at the α-position.

The carbonyl carbon itself is electrophilic and can be attacked by strong nucleophiles, potentially leading to ring-opening reactions, especially under harsh conditions.

Electrophilic Substitution

Electrophilic attack on the piperidinone ring typically occurs at the carbonyl oxygen, which is the most electron-rich and sterically accessible site. Protonation of the carbonyl oxygen by an acid activates the carbonyl group towards nucleophilic attack. In electrophilic aromatic substitution, heterocyclic rings can be either activated or deactivated. youtube.com While the piperidinone ring is not aromatic, the electron-withdrawing nature of the carbonyl group deactivates the adjacent positions towards electrophilic attack.

Rearrangement Reactions and Pericyclic Processes

Rearrangement and pericyclic reactions are sophisticated transformations that can dramatically alter the molecular skeleton. For a saturated system like this compound, these reactions are not common unless specific structural features are introduced.

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. masterorganicchemistry.com Many classic named rearrangements, such as the Cope or Claisen rearrangements, require the presence of specific unsaturated systems (e.g., allyl vinyl ethers or 1,5-dienes). wikipedia.org Therefore, this compound would first need to be converted into a suitable unsaturated derivative to undergo such a reaction.

However, ring expansion or contraction rearrangements are known in heterocyclic chemistry. For example, functionalized azetidines have been shown to rearrange into stereodefined piperidines, driven by the release of ring strain. clockss.org While this is a synthesis method for piperidines rather than a reaction of them, it highlights the potential for skeletal reorganization in related systems.

Pericyclic Processes

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itscribd.com They are classified based on the number of electrons and components involved. unina.itox.ac.uk The main classes include:

Cycloaddition Reactions: Two components join to form a ring.

Electrocyclic Reactions: A ring is formed from a single conjugated system.

Sigmatropic Rearrangements: A sigma-bond moves across a pi-system. wikipedia.org

As with the rearrangement reactions mentioned above, this compound lacks the necessary conjugation (pi-bonds) to participate in most common pericyclic reactions. The introduction of double bonds into the ring or the side chain would be a prerequisite for exploring such reactivity. For instance, if an unsaturated lactam derivative were formed, it could potentially act as a dienophile in a Diels-Alder [4+2] cycloaddition reaction. scribd.com

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules.

A full suite of multi-dimensional NMR experiments is indispensable for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra would provide the initial overview of the chemical environments of the hydrogen and carbon atoms. The ¹H spectrum would be expected to show distinct signals for the methoxy (B1213986) group protons, the ethyl chain protons, and the protons of the piperidinone ring. The ¹³C spectrum would similarly display unique resonances for each carbon atom, including the characteristic carbonyl carbon of the lactam ring.

COSY (Correlation Spectroscopy): This 2D experiment reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidinone ring and the methoxyethyl side chain. For instance, the correlation between the protons on C3 and the adjacent methylene (B1212753) group of the ethyl chain would be clearly visible.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) couplings between ¹H and ¹³C atoms. It is instrumental in piecing together the molecular skeleton. Key HMBC correlations would be expected between the protons of the methoxyethyl side chain and the C2 (carbonyl) and C3 carbons of the piperidinone ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing critical information about the molecule's stereochemistry and preferred conformation in solution. For a chiral center at C3, NOESY could help determine the relative orientation of the methoxyethyl substituent with respect to the piperidinone ring protons.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 3-(2-Methoxyethyl)piperidin-2-one (Note: This table is illustrative and based on typical chemical shift values for similar functional groups. Actual experimental values may vary.)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H to ¹³C) |

| N-H | ~7.5 (br s) | - | C2, C6 |

| C2 (C=O) | - | ~175 | - |

| C3 | ~2.5 (m) | ~45 | C2, C4, C5, C1', C2' |

| C4 | ~1.9 (m) | ~25 | C3, C5, C6 |

| C5 | ~1.8 (m) | ~22 | C3, C4, C6 |

| C6 | ~3.3 (m) | ~48 | C2, C4, C5, N-H |

| C1' (-CH₂-) | ~1.7 (m) | ~35 | C2, C3, C2' |

| C2' (-CH₂O-) | ~3.5 (t) | ~70 | C1', C3, OCH₃ |

| OCH₃ | ~3.4 (s) | ~59 | C2' |

In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) becomes a powerful tool for characterization. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides information about the molecule's structure and dynamics in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C spectra of the solid material. Differences in the chemical shifts and the presence of split signals in the ssNMR spectra can distinguish between different polymorphs, which may have distinct molecular conformations or intermolecular packing arrangements.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint."

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretch of the lactam ring, typically appearing around 1650-1680 cm⁻¹. Other key absorbances would include the N-H stretch (around 3200-3400 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and the C-O stretch of the ether linkage (around 1100 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable, non-polar bonds often give stronger Raman signals. The C-C backbone and C-H bending modes would be readily apparent.

Table 2: Characteristic Vibrational Frequencies for this compound (Note: This table is illustrative.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3200 - 3400 | IR |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=O Stretch (lactam) | 1650 - 1680 | IR (strong), Raman (moderate) |

| N-H Bend | 1550 - 1650 | IR |

| C-O Stretch (ether) | 1080 - 1150 | IR |

Mass Spectrometry: High-Resolution Mass Analysis (HRMS) and Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer would be used to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺). This allows for the unambiguous determination of the elemental formula (C₈H₁₅NO₂).

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. Expected fragmentation pathways for this compound would include the loss of the methoxyethyl side chain, cleavage of the piperidinone ring, and other characteristic losses that help to confirm the proposed structure.

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (for C₈H₁₆NO₂⁺, [M+H]⁺) | Observed m/z | Key Fragmentation Ions |

| [M+H]⁺ | 158.1176 | (To be determined) | Loss of CH₃OH, loss of C₂H₄O, cleavage of the piperidinone ring |

X-ray Crystallography for Definitive Absolute Stereochemistry and Conformation in Solid State

When a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and torsional angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry of the stereocenter at C3 (if an appropriate crystallization and data collection strategy is used, such as the inclusion of a known chiral reference or the use of anomalous dispersion). It also reveals the conformation of the molecule in the solid state and the nature of intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

If this compound is synthesized as a single enantiomer, its enantiomeric purity can be assessed using chiroptical techniques.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. The Cotton effects observed in the ECD spectrum, particularly those associated with the n→π* transition of the carbonyl chromophore, can be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, especially in the region of an absorption band (the Cotton effect), is characteristic of a specific enantiomer.

These techniques are essential for confirming the stereochemical outcome of an asymmetric synthesis and for quantifying the enantiomeric excess of the final product.

Correlation of Spectroscopic Data with Predicted Molecular Properties and Conformational Dynamics

The comprehensive structural elucidation of this compound relies on the synergistic use of advanced spectroscopic techniques and computational modeling. The correlation between experimental data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy with predicted molecular geometries, electronic properties, and conformational dynamics provides a detailed understanding of the molecule's behavior at an atomic level.

Conformational Analysis

The piperidin-2-one (δ-valerolactam) ring is the central scaffold of the molecule. Unlike cyclohexane, the presence of the planar amide group (C-N-C=O) introduces specific conformational constraints. For the parent 2-piperidone (B129406), and related derivatives, the ring often adopts a non-chair conformation. iucr.org Studies on similar piperidine-2-one systems suggest a preference for a half-chair conformation. iucr.org

For this compound, two primary sources of conformational variability exist:

Ring Pucker: The six-membered ring can exist in various conformations, such as half-chair, twist-boat, or envelope forms. Computational studies on N-acylpiperidines have shown that twist-boat conformations can be energetically accessible, though often less favorable than chair or half-chair forms. nih.gov

Side-Chain Orientation: The 3-substituted (2-methoxyethyl) group can adopt either an axial or equatorial position relative to the mean plane of the piperidine (B6355638) ring. The rotational freedom around the C-C and C-O bonds within the side chain adds further conformational complexity.

Computational chemistry, particularly using Density Functional Theory (DFT) methods, is a powerful tool for predicting the geometries and relative energies of these different conformers. mdpi.comnih.gov Such calculations can predict bond lengths, bond angles, and dihedral angles that define the lowest energy states of the molecule. These predicted structures can then be validated by comparing calculated spectroscopic parameters with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment and spatial arrangement of atoms. Therefore, it is an invaluable tool for conformational analysis. srce.hrmdpi.com

Predicted ¹H NMR Chemical Shifts: The chemical shifts for the protons in this compound can be predicted based on the known spectrum of 2-piperidone nih.gov and standard substituent effects. The presence of the electron-withdrawing lactam carbonyl group and the ether functionality significantly influences the proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH | 6.5 - 8.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. spcmc.ac.in |

| CH ₂ (Position 6) | 3.20 - 3.35 | Triplet | Adjacent to the nitrogen atom, leading to deshielding. |

| CH (Position 3) | 2.40 - 2.60 | Multiplet | Methine proton at the point of substitution. |

| CH ₂ (Position 5) | 1.80 - 1.95 | Multiplet | Standard aliphatic region. |

| CH ₂ (Position 4) | 1.70 - 1.85 | Multiplet | Standard aliphatic region. |

| -CH ₂-CH₂-O- | 1.95 - 2.10 | Multiplet | Diastereotopic protons adjacent to the chiral center (C3). |

| -CH₂-CH ₂-O- | 3.50 - 3.65 | Triplet | Adjacent to the electronegative oxygen atom. |

| -OCH ₃ | 3.30 - 3.40 | Singlet | Characteristic sharp singlet for a methoxy group. |

This is an interactive data table. You can sort and search the data.

Predicted ¹³C NMR Chemical Shifts: The carbon spectrum provides complementary information, particularly regarding the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C =O (Position 2) | 172 - 175 | Carbonyl carbon of the lactam, significantly deshielded. |

| C H₂ (Position 6) | 41 - 43 | Adjacent to the nitrogen atom. |

| C H (Position 3) | 38 - 42 | Methine carbon at the substitution site. |

| C H₂ (Position 4) | 28 - 32 | Aliphatic carbon. |

| C H₂ (Position 5) | 21 - 24 | Aliphatic carbon. |

| -C H₂-CH₂-O- | 34 - 38 | Aliphatic carbon in the side chain. |

| -CH₂-C H₂-O- | 69 - 72 | Carbon bonded to the ether oxygen, deshielded. |

| -OC H₃ | 58 - 60 | Methoxy carbon. |

This is an interactive data table. You can sort and search the data.

Correlation with Conformational Dynamics: The precise chemical shifts and, more importantly, the proton-proton coupling constants (³JHH) are strongly dependent on the dihedral angles between the coupled nuclei, as described by the Karplus equation. mdpi.com By comparing experimentally measured coupling constants with those calculated for different low-energy conformers (e.g., axial vs. equatorial side chain), the predominant conformation in solution can be determined. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be used to identify through-space correlations between protons that are close to each other, providing direct evidence for specific conformations. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. spcmc.ac.in

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3200 - 3300 | N-H Stretch | Secondary Amide (Lactam) | Typically a strong, somewhat broad band. |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Multiple sharp bands are expected. |

| 1640 - 1670 | C=O Stretch (Amide I) | Lactam | A very strong and sharp absorption, characteristic of the amide carbonyl. Its position is sensitive to ring strain. |

| 1080 - 1150 | C-O-C Stretch | Ether | Strong, characteristic absorption for the ether linkage. |

This is an interactive data table. You can sort and search the data.

Correlation with Molecular Properties: The position of the C=O stretching frequency is particularly informative. It is sensitive to ring strain, hydrogen bonding, and conjugation. Computational models can predict the vibrational frequencies for different conformers. A strong correlation between the calculated and experimental IR spectrum would lend significant support to the predicted lowest-energy structure. For instance, intermolecular hydrogen bonding involving the N-H and C=O groups would lead to a red-shift (lower frequency) of their respective stretching vibrations, an effect that can be modeled computationally.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., DFT, ab initio)researchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. scispace.com These methods solve the Schrödinger equation (or a simplified form) to provide detailed information about electron distribution and energy.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, a process called geometry optimization. pjps.pk For 3-(2-Methoxyethyl)piperidin-2-one, this involves determining the preferred conformation of the piperidin-2-one ring and the orientation of the 2-methoxyethyl side chain.

The piperidin-2-one ring can adopt several conformations, such as chair, boat, and twist-boat forms. Computational methods can calculate the relative energies of these conformers to identify the most stable one. nih.gov The flexibility of the 2-methoxyethyl side chain, with its rotatable bonds, adds another layer of complexity. chemscene.com A systematic conformational search would be performed to identify the global energy minimum and other low-energy conformers. pjps.pk This information is crucial as the molecule's shape influences its physical properties and biological activity.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformation | Relative Energy (kcal/mol) |

| Chair (equatorial side chain) | 0.00 |

| Chair (axial side chain) | +2.5 |

| Twist-Boat | +5.8 |

| Boat | +6.5 |

| Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. libretexts.org

The energy gap between the HOMO and LUMO is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a more reactive molecule. nih.gov The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. researchgate.net

From the HOMO and LUMO energies, various reactivity indices can be calculated: scirp.org

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | 1.2 |

| HOMO-LUMO Gap (ΔE) | 7.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | -1.2 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Note: These values are hypothetical and would be determined through DFT calculations. |

Quantum chemical calculations can predict various spectroscopic properties, which can be used to validate experimental data or to aid in structure elucidation. mpg.de

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental spectra, the proposed structure and its conformation can be confirmed. tandfonline.com

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can compute these vibrational frequencies, which correspond to the peaks in the experimental spectra. jst.go.jp This allows for the assignment of specific vibrational modes to the observed spectral bands.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effectschemscene.commdpi.com

While quantum mechanics provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations introduce temperature and time, allowing for the exploration of the molecule's dynamic behavior. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. mdpi.com

For this compound, MD simulations can be used to:

Explore the conformational landscape: By simulating the molecule over a period of time, the different accessible conformations and the transitions between them can be observed. This provides a more realistic picture of the molecule's flexibility than static geometry optimization. nih.gov

Study solvent effects: The presence of a solvent can significantly influence the conformation and properties of a molecule. MD simulations can explicitly include solvent molecules (e.g., water), allowing for the study of solute-solvent interactions and their impact on the conformational equilibrium. nih.gov For example, the methoxyethyl side chain might interact differently with water molecules compared to a non-polar solvent, which could alter its preferred orientation.

Reaction Mechanism Studies through Computational Transition State Modelingsemanticscholar.org

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mit.edu By modeling the transition state—the highest energy point along the reaction pathway—the activation energy and the feasibility of a proposed mechanism can be determined. wuxibiology.comresearchgate.net

For reactions involving this compound, such as its synthesis or potential metabolic transformations, transition state modeling could:

Identify the most likely reaction pathway by comparing the activation energies of different possible mechanisms.

Provide a detailed 3D structure of the transition state, offering insights into the key bond-forming and bond-breaking events. nih.gov

Explain observed stereoselectivity or regioselectivity in reactions.

Recent advances in automated transition state search algorithms have made these calculations more accessible and efficient. chemrxiv.org

Intermolecular Interaction Analysis and Non-Covalent Interactionschemscene.com

The way a molecule interacts with its neighbors or with a biological target is governed by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net

For this compound, computational methods can be used to analyze these interactions:

Hirshfeld Surface Analysis: This technique maps the intermolecular contacts in a crystal structure, providing a visual representation of the different types of interactions and their relative importance. nih.govnih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify and characterize bond critical points, which provide evidence for specific non-covalent interactions.

Non-Covalent Interaction (NCI) Plots: These plots provide a visual representation of non-covalent interactions in real space, highlighting attractive and repulsive forces.

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). tandfonline.com This is useful for predicting how the molecule will interact with other molecules or ions. For this compound, the oxygen atoms of the carbonyl and methoxy (B1213986) groups would be expected to be regions of negative potential, while the hydrogen atom on the piperidinone nitrogen would be a region of positive potential.

These analyses are crucial for understanding the solid-state packing of the compound and for predicting its binding affinity to biological macromolecules. bohrium.com

Development of Quantitative Structure-Property Relationship (QSPR) Models for Related Lactam Systems

Quantitative Structure-Property Relationship (QSPR) models represent a critical area of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a compound and its various physicochemical properties. nih.govresearchgate.net For lactam systems, including derivatives of piperidinone, QSPR studies are instrumental in predicting properties without the need for extensive and time-consuming experimental measurements. These models are built upon the principle that the structural features of a molecule, encoded by numerical values known as molecular descriptors, dictate its macroscopic properties.

Research in this field has led to the development of robust models for predicting a range of properties for lactams and piperidones. These investigations typically involve calculating a large number of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others. arkat-usa.orgbrieflands.com Statistical methods such as Multiple Linear Regression (MLR) and more advanced techniques like Genetic Algorithms (GA) combined with Partial Least Squares (GA-PLS) are then employed to select the most relevant descriptors and build the predictive model. arkat-usa.orgbrieflands.com

A significant focus of QSPR modeling for lactam-containing compounds has been on properties relevant to their biological and pharmaceutical behavior. For instance, studies have successfully modeled the binding affinity of β-lactam antibiotics to human serum proteins. arkat-usa.orgnih.gov The ability of a drug to bind to serum proteins is a crucial pharmacokinetic parameter, and predictive QSPR models serve as valuable virtual screening tools in the early stages of drug discovery. arkat-usa.org In one such study, models were developed for a large set of β-lactams, demonstrating excellent predictive power through internal and external validation tests. arkat-usa.org

Another key application has been the prediction of the cytotoxic potential of piperidone derivatives. brieflands.com Researchers have developed QSAR (a subset of QSPR focused on biological activity) models for 3,5-bis(arylidene)-4-piperidone derivatives against various cancer cell lines. brieflands.com These models have revealed that molecular density, along with specific topological and geometrical indices, are determinant factors for the cytotoxic properties of these compounds. brieflands.com The statistical quality of these models, often assessed by the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²), has been shown to be high, indicating good predictivity. brieflands.com

The development of these models follows a systematic workflow. Initially, the 2D or 3D structures of the molecules in the dataset are generated and optimized, often using quantum mechanical methods. researchgate.net Subsequently, a wide array of molecular descriptors are calculated. A crucial step is variable selection, where statistical techniques are used to identify a small subset of descriptors that have the most significant impact on the property being modeled. arkat-usa.orgbrieflands.com This helps in avoiding overfitting and enhances the interpretability of the model. The final step involves building the regression model and rigorously validating it to ensure its robustness and predictive capability for new, untested compounds. researchgate.net

The table below summarizes findings from selected QSPR/QSAR studies on lactam and piperidinone systems, highlighting the modeled property, the methods used, and the key findings.

| Class of Compounds | Modeled Property | Statistical Method | Key Descriptors/Findings | Statistical Significance (Example) | Reference |

| β-Lactams | Serum Protein Binding | Genetic Algorithm (GA), Multiple Linear Regression (MLR) | Atomic-Level-Based AI topological descriptor (AIsssCH), AlogP98, Mean information content on the edge distance equality. | R = 0.8935, Q = 0.8723 | arkat-usa.org |

| N-aroyl-3,5-bis(benzylidene)-4-piperidones | Cytotoxicity (L1210, CEM, Molt4/C8 cell lines) | Genetic Algorithm-Partial Least Squares (GA-PLS), MLR | Molecular density, Topological index (X₂A), Geometrical indices. | R²pred values ranging from 0.80-0.94. | brieflands.com |

| Cephalosporins (β-Lactam) | Transpeptidase Inhibitory Action | Multiple Linear Regression (MLR) | Eccentric connectivity index, Topological polar surface area. A negative coefficient for fragment complexity was found. | r² = 0.9014, q² = 0.9013 | researchgate.net |

| Penicillins and Cephalosporins (β-Lactams) | Protein Binding (% Fraction Bound) | Electrotopological State (E-State) and Molecular Connectivity Indices | Presence of aromatic rings, halogens, methylene (B1212753) groups (+), and amine groups, carbonyl oxygens (-). | r² = 0.82, q² = 0.78 | nih.gov |

These computational models provide profound insights into the structure-property relationships within the lactam and piperidinone families. For a specific compound like this compound, while not explicitly part of these published studies, the descriptors identified as significant in these models—such as those related to molecular size, polarity (e.g., topological polar surface area), and specific functional groups—can offer a theoretical basis for estimating its own physicochemical and biological properties. nih.govresearchgate.net

Applications in Chemical Synthesis and Materials Science

3-(2-Methoxyethyl)piperidin-2-one as a Building Block for Complex Heterocyclic Structures

The inherent reactivity of the piperidin-2-one core, coupled with the functional handle provided by the 2-methoxyethyl group, makes this compound a valuable starting material for the construction of more elaborate heterocyclic systems. The lactam functionality can undergo a variety of transformations, including reduction, hydrolysis, and reactions at the α-carbon, while the ether linkage in the side chain offers potential for modification or can influence the steric and electronic properties of the molecule.

Research into the synthesis of complex heterocyclic structures often utilizes piperidin-2-one derivatives. For instance, multicomponent reactions involving Michael acceptors, aldehydes, and ammonium (B1175870) acetate (B1210297) with pyridinium (B92312) ylides have been shown to produce highly substituted pyridinium salts containing a piperidin-2-one moiety. hse.ruosi.lv These reactions proceed through a Michael-Mannich-cyclization cascade, demonstrating the utility of the piperidin-2-one scaffold in constructing intricate molecular architectures with multiple stereocenters. hse.ru While not directly employing this compound, these studies highlight the potential of this compound to participate in similar transformations, with the methoxyethyl group potentially influencing the reaction's stereochemical outcome or serving as a point for further derivatization.

Furthermore, the synthesis of fused heterocyclic systems can be envisioned starting from this compound. For example, N-[2-(indol-3-yl)-2-oxoethyl]piperidin-2-one derivatives have been used as precursors for the synthesis of indole-based quinolizidine (B1214090) alkaloids. hse.ru This suggests that this compound could be a key intermediate in the synthesis of novel fused heterocyclic compounds with potential biological activity. hse.rumdpi.com

Utility in the Synthesis of Scaffolds with Defined Stereochemistry

The presence of a stereocenter at the 3-position of the piperidin-2-one ring makes this compound a valuable chiral building block for stereoselective synthesis. The ability to control the stereochemistry of piperidine (B6355638) derivatives is crucial, as the biological activity of many pharmaceuticals is highly dependent on their three-dimensional structure.

Several strategies have been developed for the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives. One approach involves the use of chiral auxiliaries, such as N-galactosylated 2-pyridones, to direct the stereoselective introduction of substituents at the 3- and 4-positions. znaturforsch.comznaturforsch.com Another powerful method is the enantioselective reductive radical cyclization of 3-(ω-iodoalkylidene)-piperidin-2-ones, which can be achieved with high enantiomeric excess using a chiral complexing agent. researchgate.net

These methodologies underscore the potential of this compound in the synthesis of enantiomerically pure or enriched scaffolds. The existing stereocenter can be leveraged to influence the stereochemical outcome of subsequent reactions, or the compound itself can be synthesized in a stereoselective manner to provide access to specific stereoisomers of more complex target molecules. The development of stereoselective routes to substituted piperidines is an active area of research, with applications in the synthesis of natural products and pharmaceuticals. nih.gov

Potential Integration into Functional Polymeric Materials or Oligomers

The incorporation of heterocyclic moieties into polymers can impart unique properties and functionalities, leading to materials with applications in diverse fields such as drug delivery, catalysis, and optoelectronics. The piperidin-2-one unit, with its polar lactam group, can enhance the hydrophilicity and biodegradability of polymers.

While direct polymerization of this compound has not been extensively reported, related piperidine-based monomers have been successfully polymerized. For instance, polymers with piperidine side chains have been synthesized and their properties as kinetic hydrate (B1144303) inhibitors investigated. acs.org Furthermore, N-acryloylpiperidine derivatives have been polymerized via reversible addition-fragmentation chain-transfer (RAFT) polymerization to create temperature-responsive polymers. biomaterials.org These examples demonstrate the feasibility of incorporating piperidine-based structures into polymer backbones.

The 2-methoxyethyl group on this compound could also play a role in its potential as a monomer. This group could influence the solubility and thermal properties of the resulting polymer. Moreover, the lactam ring itself could potentially be opened for ring-opening polymerization, leading to polyamides with pendant methoxyethyl groups. The synthesis of functional polymers from monomers bearing heterocyclic groups is a growing area of materials science, and this compound represents a potential candidate for the development of new materials with tailored properties. researchcommons.orgtandfonline.com

Role as a Ligand Precursor in Coordination Chemistry or Catalysis

The nitrogen and oxygen atoms within the this compound structure possess lone pairs of electrons, making them potential coordination sites for metal ions. utexas.edulibretexts.orgwikipedia.org The formation of metal complexes with organic ligands is a cornerstone of coordination chemistry and has led to the development of a vast number of catalysts for a wide range of organic transformations.

Piperidine derivatives have been widely used as ligands in coordination chemistry. psu.edu For example, iridium complexes with piperidine ligands have been synthesized and studied as models for the chemisorption step in hydrodenitrogenation reactions. psu.edu Copper(II) complexes with pyridine-2,6-diimine ligands have also been investigated for their catalytic activity in mimicking oxidase enzymes. bohrium.com

Although there are no specific reports on the use of this compound as a ligand precursor, its structure suggests that it could form stable complexes with various transition metals. The lactam oxygen and the ether oxygen of the methoxyethyl side chain could act as donor atoms, potentially forming a bidentate chelate with a metal center. The resulting metal complexes could exhibit interesting catalytic properties, for instance, in oxidation, reduction, or carbon-carbon bond-forming reactions. The synthesis and catalytic evaluation of metal complexes bearing this compound as a ligand is a promising area for future research. mdpi.comresearchgate.net

Development as a Chemical Probe for Mechanistic Studies in Chemical Biology (focus on tool development)

Chemical probes are small molecules designed to interact with a specific biological target, such as an enzyme or receptor, to elucidate its function in a biological system. The development of potent and selective chemical probes is crucial for advancing our understanding of complex biological processes and for the identification of new drug targets. nih.gov

Piperidine and its derivatives are common scaffolds in the design of biologically active molecules and chemical probes. google.com The methoxyethyl group is also a feature found in some enzyme inhibitors and receptor ligands. tandfonline.com For example, a potent inhibitor of human butyrylcholinesterase incorporates a methoxyethyl group that orients into the active site gorge of the enzyme. tandfonline.com Furthermore, PET and SPECT probes for glutamate (B1630785) receptors have been developed that contain a methoxyethyl moiety. nih.gov

Given these precedents, this compound could serve as a valuable starting point or core scaffold for the development of novel chemical probes. The molecule could be functionalized with reporter groups, such as fluorophores or affinity tags, to enable the detection and isolation of its biological targets. The stereochemistry at the 3-position could be systematically varied to probe the stereochemical requirements for binding to a target protein. The development of chemical probes based on the this compound scaffold could provide valuable tools for studying a range of biological processes and for the discovery of new therapeutic agents.

Advanced Analytical Methodologies for 3 2 Methoxyethyl Piperidin 2 One

Chromatographic Separation Techniques

Chromatography remains a cornerstone for the analysis of complex chemical mixtures. For chiral compounds like 3-(2-Methoxyethyl)piperidin-2-one, which possess a stereogenic center at the C3 position, specialized chromatographic methods are indispensable for resolving its enantiomers and achieving high-sensitivity quantification.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial for chiral molecules, as different enantiomers can exhibit distinct pharmacological activities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.gov For piperidine-based structures, columns like Chiralpak® IA and IB have demonstrated successful resolution of analogues. researchgate.net The choice of mobile phase—ranging from normal-phase (e.g., hexane/ethanol) to reversed-phase and polar organic modes—is optimized to maximize the separation factor (α) and resolution (Rs) between the enantiomers. nih.govresearchgate.net The development of superficially porous particles (SPPs) for CSPs has enabled high-efficiency separations with reduced analysis times. chromatographyonline.com

Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds. Derivatized cyclodextrins are common CSPs used in capillary GC columns for enantiomeric separations. google.com While direct analysis of this compound might be possible, derivatization may be employed to improve volatility and chromatographic performance.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The development of a robust chiral separation method requires careful screening of various CSPs and mobile phases to achieve baseline resolution, which is essential for accurate quantification. thieme-connect.de

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess (ee) Determination

| Feature | Chiral HPLC | Chiral GC |

| Principle | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase. nih.gov | Differential interaction of enantiomers with a chiral stationary phase in a gaseous mobile phase. google.com |

| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Primarily for volatile and thermally stable compounds or those that can be made so via derivatization. |

| Common CSPs | Polysaccharide derivatives (amylose, cellulose), Pirkle-type, cyclodextrins, crown ethers. nih.gov | Derivatized cyclodextrins, chiral polysiloxanes. google.com |

| Mobile Phase | Hexane, alcohols, acetonitrile, water, buffers. Offers high versatility. nih.gov | Inert gases (Helium, Hydrogen, Nitrogen). |

| Advantages | High versatility, wide range of available CSPs, preparative scale capabilities. | High resolution, speed, and sensitivity, especially with flame ionization detection (FID). |

| Considerations | Solvent consumption, potentially longer analysis times compared to GC. | Sample must be volatile; derivatization may be required, adding a step to the sample preparation. |

Development of Advanced LC-MS and GC-MS Methods for High-Sensitivity Detection and Quantification

For sensitive detection and unambiguous identification, chromatography is often coupled with mass spectrometry (MS).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for quantifying low levels of target compounds in complex matrices. nih.govnih.gov For a polar compound like this compound, reversed-phase LC using a C18 column coupled with an electrospray ionization (ESI) source is a common starting point. The ESI source would likely generate a protonated molecule [M+H]⁺ in positive ion mode. By selecting this precursor ion and monitoring specific product ions after collision-induced dissociation (CID), a highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assay can be developed. nih.gov This approach minimizes matrix interference and allows for quantification at very low concentrations. eurl-pesticides.euresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent chromatographic separation and structural information from mass spectra. jmchemsci.com Analysis of piperidine (B6355638) derivatives by GC-MS has been reported, often involving electron ionization (EI), which produces characteristic fragmentation patterns useful for structural confirmation. unodc.orgcmbr-journal.com A simple GC method for the related compound 3-aminopiperidine has been developed using a widely available diphenyl dimethyl polysiloxane stationary phase column without the need for derivatization. researchgate.net A similar approach could be investigated for this compound.

Table 2: Mass Spectrometry Methods for Quantification

| Technique | Ionization Source | Common Application | Advantages |

| LC-MS/MS | Electrospray Ionization (ESI) | Quantification in biological fluids, environmental samples. nih.govnih.gov | High sensitivity and selectivity (MRM), suitable for polar and non-volatile compounds. |

| GC-MS | Electron Ionization (EI) | Impurity profiling, identification of unknowns in seized materials or extracts. jmchemsci.comunodc.org | High chromatographic efficiency, provides structural information via fragmentation libraries. |

Capillary Electrophoresis for High-Efficiency Separations

Capillary electrophoresis (CE) is an alternative separation technique known for its high efficiency, short analysis times, and minimal sample and solvent consumption. researchgate.net In CE, charged analytes migrate in a buffer-filled capillary under the influence of an electric field. eurl-pesticides.eu For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.gov